Boc-4-bromo-D-phenylalanine ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUIFZPZLFHKN-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of Boc-4-bromo-D-phenylalanine ethyl ester
A retrosynthetic analysis of the target molecule, this compound, deconstructs it into simpler, commercially available precursors. This process highlights the main synthetic challenges: controlling the stereochemistry at the α-carbon and ensuring the selective introduction of the bromine atom at the para-position of the phenyl ring.
The primary disconnections are:
Amide and Ester Bonds: The Boc (tert-butyloxycarbonyl) protecting group and the ethyl ester can be disconnected via functional group interconversion, leading back to the core amino acid, 4-bromo-D-phenylalanine. The protection and esterification steps are typically straightforward procedures performed at the beginning or end of the synthesis. For instance, the Boc group is commonly introduced using di-tert-butyl dicarbonate (B1257347). orgsyn.orgchemicalbook.com
Carbon-Bromine Bond: The C-Br bond on the phenyl ring can be disconnected, suggesting an electrophilic aromatic substitution reaction. This retrosynthetic step leads to a Boc-D-phenylalanine ethyl ester precursor, simplifying the problem to the synthesis of the chiral amino acid scaffold itself.
Chiral Center (Cα-N Bond): The crucial stereochemistry at the alpha-carbon is the most complex challenge. This disconnection points towards several forward-synthesis strategies, including asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. Key precursors identified from this disconnection include dehydroamino acid derivatives or phenylpyruvic acid analogues.
This analysis reveals that the synthesis can be approached in two primary ways: (A) begin with a pre-functionalized aromatic ring (e.g., 4-bromobenzaldehyde) and build the chiral amino acid side chain, or (B) construct the chiral D-phenylalanine scaffold first and then introduce the bromine atom regioselectively.
Enantioselective Synthesis of D-Phenylalanine Scaffolds
Creating the D-enantiomer of the phenylalanine core with high optical purity is paramount. Several advanced methodologies have been developed to achieve this.
Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. youtube.com This approach typically involves the hydrogenation of a prochiral olefin, such as an N-acyl-dehydroamino acid, using a chiral transition metal catalyst.
The catalyst system consists of a metal center (commonly rhodium, ruthenium, or iridium) and a chiral phosphine (B1218219) ligand. rsc.orgnih.gov The ligand creates a chiral environment around the metal, forcing the hydrogen atoms to add to one face of the double bond preferentially. For the synthesis of D-amino acids, the catalyst is chosen to favor the formation of the (R)-enantiomer. The work of Nobel laureates Ryoji Noyori and William S. Knowles laid the foundation for this field, demonstrating the utility of catalysts like Ru-BINAP for hydrogenating various substrates with exceptional enantiomeric excess (ee). youtube.com
| Catalyst System | Precursor Type | Product Configuration | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| [Rh(COD)(DIPAMP)]+BF4- | (Z)-α-Acetamidocinnamate | (R)-N-acetylphenylalanine | >95% |
| Ru(OAc)2(BINAP) | α-(Benzamido)cinnamic Acid | (R)-N-benzoylphenylalanine | 97% youtube.com |
| [Ir(COD)Cl]2 / Chiral Ligand | Quinoxaline Derivatives | (R)-Tetrahydroquinoxaline | up to 98% rsc.org |
This table presents examples of catalyst systems used in asymmetric hydrogenation to produce chiral amino acid precursors. The specific efficiency can vary based on substrate and reaction conditions.
Another established method for stereocontrol involves the use of a chiral auxiliary. wikipedia.org In this strategy, a prochiral substrate (e.g., a glycine (B1666218) derivative) is covalently bonded to a recoverable, enantiopure molecule (the auxiliary). The inherent chirality of the auxiliary directs a subsequent chemical transformation, such as alkylation, to occur diastereoselectively.
Commonly used auxiliaries include Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. wikipedia.org For the synthesis of D-phenylalanine, a glycine enolate chelated to a chiral auxiliary can be alkylated with benzyl (B1604629) bromide. The steric bulk of the auxiliary blocks one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary releases the desired D-amino acid derivative. jst.go.jp While effective, this method is often less atom-economical than catalytic approaches due to the need for stoichiometric amounts of the auxiliary. wikipedia.org
Biocatalysis offers a highly selective and environmentally friendly alternative for producing enantiopure amino acids. acs.org Enzymes operate under mild conditions and can exhibit near-perfect enantio- and regioselectivity. Several chemoenzymatic strategies are employed for D-phenylalanine synthesis. nih.govnih.govrsc.org
One approach utilizes Phenylalanine Ammonia Lyases (PALs). While wild-type PALs typically catalyze the conversion of cinnamic acids to L-phenylalanine, engineered variants have been developed that show increased activity for the synthesis of the D-enantiomer. nih.govnih.gov
A more common biocatalytic route involves the reductive amination of a keto acid precursor, such as 4-bromophenylpyruvic acid. This reaction can be catalyzed by engineered D-amino acid dehydrogenases (DAADHs) or D-amino acid transaminases (DAATs), which convert the keto acid directly into the corresponding D-amino acid with high yield and optical purity. acs.orgacs.org These enzymatic steps can be integrated into multi-step cascade reactions, sometimes combined with chemical transformations, to create efficient, one-pot synthetic processes. nih.govacs.orgcapes.gov.br
| Enzyme/Method | Precursor | Product | Key Advantages |
|---|---|---|---|
| Engineered Phenylalanine Ammonia Lyase (PAL) | 4-Bromocinnamic acid | D-4-Bromophenylalanine | High atom economy, uses inexpensive precursors. nih.govacs.org |
| Evolved D-Amino Acid Dehydrogenase (DAADH) | 4-Bromophenylpyruvic acid | D-4-Bromophenylalanine | High conversion and >99% ee. acs.org |
| PAL coupled with Chemoenzymatic Deracemization | Cinnamic acids | D-Phenylalanine derivatives | High yield and excellent optical purity from racemic mix. nih.govnih.gov |
This table summarizes key biocatalytic methods for the synthesis of D-phenylalanine derivatives.
Directed Introduction of the Bromine Moiety on the Phenyl Ring
The final key transformation is the regioselective bromination of the phenylalanine core. The goal is to install a single bromine atom specifically at the para- (or 4-) position of the phenyl ring.
Electrophilic aromatic bromination is the standard method for introducing bromine onto an aromatic ring. mdpi.comnih.gov The substituent already present on the ring—in this case, the protected amino acid side chain (-CH₂CH(NHBoc)COOEt)—is an alkyl group, which is a weak activating group and an ortho, para-director. Due to the steric hindrance at the ortho-positions caused by the bulky side chain, the electrophilic attack by a bromine source occurs preferentially at the less hindered para-position. researchgate.net
Various brominating agents can be employed to achieve high regioselectivity. N-Bromosuccinimide (NBS), often used in conjunction with a solid support like silica (B1680970) gel, is a mild and effective reagent for this purpose. researchgate.net Other reagents include molecular bromine (Br₂) with a Lewis acid catalyst or tetraalkylammonium tribromides, which have shown high para-selectivity for certain substrates. mdpi.com By carefully controlling the reaction conditions (temperature, solvent, and stoichiometry), the formation of di-brominated or ortho-brominated byproducts can be minimized, leading to a high yield of the desired 4-bromo derivative. mdpi.comresearchgate.net
Aryl Diazotization and Halogenation Protocols
The introduction of a bromine atom onto the phenyl ring of the D-phenylalanine scaffold is most effectively achieved through the diazotization of an aromatic amine precursor followed by a copper-catalyzed halogenation, a process known as the Sandmeyer reaction. wikipedia.org This classic transformation provides a reliable method for converting aryl amines into aryl halides. nih.gov
The process typically begins with a suitable precursor such as 4-amino-D-phenylalanine. The primary aromatic amine group is converted into a diazonium salt (ArN₂⁺) by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium intermediate. organic-chemistry.org
Once formed, the diazonium salt is immediately treated with a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where a one-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with a bromide ion from the copper complex to form the final 4-bromo-aryl product and regenerate the copper(I) catalyst.
Recent advancements have explored alternative and more sustainable methods for this transformation. For instance, electrochemical strategies have been developed that use electricity as the driving force, employing simple halogen sources like sodium bromide (NaBr) and avoiding bulk metal catalysts. nih.gov These methods can often be performed in one-pot from the aniline (B41778) precursor and offer a greener alternative to traditional protocols.
| Reaction Type | Reagents | Conditions | Typical Yield | Reference |
| Classic Sandmeyer | 1. NaNO₂, HCl 2. CuBr | Aqueous, 0-5°C | Good to High | wikipedia.org, |
| Electrochemical Halogenation | NaBr, Bu₄NClO₄ (electrolyte) | Methanol (B129727)/DMF, 20°C, Constant Current | 60-90% | |
| Tosylate-based Diazotization | p-TsOH, NaNO₂, KI | Acetonitrile, Room Temp. | High (for Iodides) | organic-chemistry.org |
This table illustrates various conditions for aryl halogenation via diazonium intermediates. While the tosylate method is shown for iodination, similar principles apply for bromination.
Esterification and N-Protection Strategies in Amino Acid Synthesis
Following the formation of the 4-bromo-D-phenylalanine core, two crucial modifications are required: esterification of the carboxylic acid and protection of the α-amino group. The order of these steps can be varied, but often the N-protection is performed first to avoid side reactions during esterification.
The conversion of the carboxylic acid moiety of N-Boc-4-bromo-D-phenylalanine to its corresponding ethyl ester is commonly achieved through Fischer-Speier esterification. This method involves reacting the N-protected amino acid with a large excess of ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride (HCl) gas or sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and the excess ethanol serves to drive the reaction toward the ester product.
Optimization of this process focuses on several key parameters:
Catalyst: Strong mineral acids are effective, but solid acid catalysts can also be used for easier removal.
Temperature: The reaction is typically performed at reflux to increase the reaction rate.
Water Removal: Removing the water formed during the reaction (e.g., using a Dean-Stark apparatus) can significantly improve the yield by shifting the equilibrium.
Reaction Time: Reaction times are monitored until completion, often by thin-layer chromatography (TLC).
Alternative methods include reacting the N-protected amino acid with ethyl iodide in the presence of a non-nucleophilic base like cesium carbonate, which can proceed under milder conditions.
| Method | Reagents | Solvent | Conditions | Key Feature |
| Fischer-Speier Esterification | Boc-Amino Acid, Acid Catalyst (e.g., H₂SO₄) | Ethanol (excess) | Reflux | Equilibrium-driven; requires excess alcohol. |
| Alkyl Halide Esterification | Boc-Amino Acid, Ethyl Iodide, Cs₂CO₃ | DMF | Room Temperature | Avoids strong acid; proceeds under mild conditions. |
| Boc-Oxyma Activation | Boc-Amino Acid, Boc-Oxyma, D- or L-menthol | Ethyl Acetate (B1210297) | Room Temperature, 24h | Used for creating chiral esters for analysis, demonstrates ester formation via activated esters. nih.gov |
This table compares common techniques for the formation of amino acid esters.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its stability under many reaction conditions and its facile removal under mild acidic conditions. nih.govchemimpex.com The protection of 4-bromo-D-phenylalanine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. orgsyn.org
The mechanism involves the deprotonation of the amino group by a base (e.g., sodium hydroxide (B78521), sodium bicarbonate, or triethylamine) to increase its nucleophilicity. The resulting free amine then attacks one of the carbonyl carbons of the Boc anhydride (B1165640). The intermediate collapses, releasing tert-butanol, carbon dioxide, and the protected amino acid.
The selectivity of this reaction for the amino group over the carboxylic acid group is a key feature. Under the basic reaction conditions, the carboxylic acid exists as a carboxylate anion, which is a significantly weaker nucleophile than the neutral amino group. Therefore, N-acylation is highly favored over O-acylation of the carboxylate. This chemoselectivity allows for efficient and clean protection of the amine without the need to first protect the carboxylic acid.
| Reagent System | Solvent System | Base | Typical Conditions | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | Dioxane / Water | NaOH | Room Temp, Overnight | |
| Di-tert-butyl dicarbonate (Boc₂O) | tert-Butanol / Water | NaOH | Room Temp, Overnight | orgsyn.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Ethanol | Guanidine hydrochloride (catalyst) | 35-40°C | chemicalbook.com |
This table outlines common conditions for the N-Boc protection of amino acids.
Optimization of Synthetic Pathways and Process Intensification (e.g., Flow Chemistry)
The multi-step synthesis of this compound from basic precursors is amenable to significant optimization and process intensification. Traditional batch processing can be inefficient, requiring lengthy reaction times and complex workup procedures at each stage. Modern approaches, particularly continuous flow chemistry, offer substantial improvements in efficiency, safety, and scalability. nih.govnih.gov
Process intensification aims to reduce equipment size, energy consumption, and waste generation by combining reaction and separation steps. mdpi.com For the synthesis of the target compound, a flow chemistry platform could integrate several steps of the synthesis into a continuous sequence. For example, the diazotization step, which generates potentially unstable and hazardous diazonium salts, is significantly safer in a flow reactor. mdpi.com The small reactor volume and precise control over temperature and residence time minimize the risk associated with the accumulation of explosive intermediates.
A hypothetical intensified process could involve:
Flow Diazotization/Bromination: Pumping a solution of 4-amino-D-phenylalanine and sodium nitrite through one channel to mix with an acid stream in a T-mixer, followed by immediate introduction into a heated channel containing a copper(I) bromide source.
In-line Extraction: The output stream could pass through a liquid-liquid separator to remove aqueous byproducts.
Flow N-Protection: The organic stream containing 4-bromo-D-phenylalanine could then be mixed with a stream of Boc₂O and base, with the reaction proceeding in a heated coil reactor.
Flow Esterification: Following another in-line purification, the N-protected intermediate could be mixed with an acidic ethanol stream and passed through a final reactor to yield the target ester.
| Parameter | Batch Synthesis (Diazotization) | Flow Synthesis (Diazotization) | Advantage of Flow |
| Safety | Accumulation of potentially explosive diazonium salt in a large vessel. | Small quantities of diazonium salt generated and consumed continuously. | Significantly enhanced safety. mdpi.com |
| Heat Transfer | Limited by surface area-to-volume ratio; potential for thermal runaways. | Excellent heat transfer due to high surface area-to-volume ratio. | Precise temperature control. |
| Reaction Time | Hours, including slow addition of reagents. | Seconds to minutes (residence time). | Drastic reduction in process time. nih.gov |
| Scalability | Difficult; requires larger reactors and poses greater safety risks. | Achieved by running the reactor for longer periods ("scaling out"). | Simpler and safer scale-up. |
| Process Control | Manual or semi-automated control of bulk parameters. | Fully automated, precise control of stoichiometry, temperature, and time. | Higher consistency and reproducibility. nih.gov |
This table provides a comparative analysis of batch versus flow processing for the critical diazotization step.
Elucidation of Chemical Transformations and Reactivity Profiles
Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
The carbon-bromine bond in Boc-4-bromo-D-phenylalanine ethyl ester is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. In the case of this compound, the aryl bromide can be coupled with various boronic acids or their corresponding esters to introduce a wide range of substituents at the 4-position of the phenyl ring. acs.orgrsc.orgresearchgate.netnih.gov This reaction is instrumental in the synthesis of biaryl-containing amino acids, which are of significant interest in drug discovery. nih.gov
The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a pre-catalyst like [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base. nih.gov The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and yield.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-100 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 90 | Good |
| Naphthalene-1-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | DME | 85 | High |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Ethanol (B145695) | 100 | Moderate |
This table presents plausible reaction conditions based on general knowledge of Suzuki-Miyaura couplings of similar aryl bromides.
The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. This transformation allows for the introduction of vinyl groups, which can serve as versatile synthetic handles for further modifications. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. acs.orgwikipedia.org
A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be employed as coupling partners. The stereochemical outcome of the reaction is typically controlled to favor the trans isomer.
Table 2: Illustrative Heck Reaction Conditions
| Alkene | Catalyst System | Base | Solvent | Temperature (°C) |
| Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 |
| Styrene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 |
| 1-Octene | Pd(dba)₂ / PCy₃ | K₂CO₃ | Dioxane | 110 |
This table provides representative conditions for Heck reactions involving aryl bromides.
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction introduces an alkyne moiety onto the phenyl ring of this compound, which is a valuable functional group for click chemistry and the synthesis of extended π-systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acsgcipr.orgnih.gov
Table 3: Typical Sonogashira Coupling Parameters
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50-70 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Dioxane | 60-80 |
| 1-Heptyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | 80-100 |
This table outlines general conditions for Sonogashira couplings of aryl bromides.
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orgacsgcipr.orgnih.govlibretexts.orgrsc.org This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating a broad range of amine coupling partners. nih.gov
Table 4: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst System | Base | Solvent | Temperature (°C) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90-110 |
| Aniline (B41778) | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100-120 |
| Benzylamine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 80-100 |
This table illustrates typical conditions for Buchwald-Hartwig amination reactions.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. bath.ac.ukresearchgate.netresearchgate.net This method is known for its high functional group tolerance. For this compound, this would typically involve the preparation of an organozinc reagent from a different aryl or alkyl halide, which is then coupled with the bromo-phenylalanine derivative.
Other organometallic cross-coupling reactions, such as Stille coupling (organotin reagents) and Hiyama coupling (organosilicon reagents), can also be employed to introduce a variety of functional groups at the aryl bromide position, although they are less commonly used than the Suzuki, Heck, and Sonogashira reactions.
Table 5: General Parameters for Negishi Coupling
| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 50-70 |
| Alkylzinc bromide | Pd(dppf)Cl₂ | DMF | 60-80 |
| Vinylzinc chloride | Pd₂(dba)₃ / P(o-tolyl)₃ | Dioxane | 70-90 |
This table provides an overview of general Negishi coupling conditions.
Functional Group Interconversions of the Ethyl Ester Moiety
The ethyl ester group in this compound can undergo various transformations, providing another avenue for molecular diversification.
One of the most common reactions is hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. Acid-catalyzed hydrolysis is also possible but may risk the cleavage of the Boc protecting group. nih.gov The resulting carboxylic acid can then be coupled with amines to form amides or used in other transformations.
The ethyl ester can also be reduced to a primary alcohol, affording Boc-4-bromo-D-phenylalaninol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgyoutube.com The resulting amino alcohol is a valuable chiral building block.
Transesterification offers a method to convert the ethyl ester into other esters, for instance, by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This can be useful for modifying the properties of the molecule or for introducing specific ester functionalities.
Table 6: Summary of Ethyl Ester Interconversions
| Transformation | Reagents | Product |
| Hydrolysis | LiOH, THF/H₂O | Boc-4-bromo-D-phenylalanine |
| Reduction | LiAlH₄, THF | Boc-4-bromo-D-phenylalaninol |
| Transesterification | R'OH, Acid or Base catalyst | Boc-4-bromo-D-phenylalanine R' ester |
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester functionality of this compound can be hydrolyzed to its corresponding carboxylic acid, Boc-4-bromo-D-phenylalanine, under basic conditions, a reaction commonly known as saponification. This transformation is typically achieved using alkali metal hydroxides, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of an organic solvent like tetrahydrofuran (THF) or methanol (B129727) and water. operachem.comthieme-connect.degoogle.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. While generally effective, care must be taken as basic conditions can pose a risk of racemization at the α-carbon. thieme-connect.denih.gov The use of milder conditions, such as LiOH at controlled temperatures, is often preferred to minimize this side reaction. google.com
| Reactant | Reagents | Product |
| This compound | 1. LiOH, THF/H₂O2. H₃O⁺ (acidic workup) | Boc-4-bromo-D-phenylalanine |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol, yielding a new ester. For this compound, this can be achieved through several catalytic methods. Enzyme-catalyzed transesterification, using lipases or proteases like Subtilisin Carlsberg in an organic solvent, offers a mild and selective route. For instance, reaction with 1-propanol (B7761284) in the presence of such an enzyme would yield Boc-4-bromo-D-phenylalanine propyl ester. youtube.com Alternatively, chemical catalysts, including N-heterocyclic carbenes (NHCs) or metal-based catalysts like tetranuclear zinc clusters, can promote the reaction under mild conditions, accommodating various functional groups.
| Reactant | Reagents | Product |
| This compound | R'-OH, Catalyst (e.g., Lipase, NHC) | Boc-4-bromo-D-phenylalanine R'-ester |
Reduction to Corresponding Alcohols
The ester group can be reduced to a primary alcohol, yielding (R)-2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propan-1-ol, often referred to as Boc-4-bromo-D-phenylalaninol. This transformation requires strong hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of readily reducing esters to alcohols. chemistrysteps.comyoutube.com The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. chemistrysteps.com Sodium borohydride (NaBH₄) is generally too mild to reduce esters on its own but can be effective in the presence of activating additives like lithium chloride, which generates the more reactive lithium borohydride in situ. mdma.chwizeprep.com
| Reactant | Reagents | Product |
| This compound | 1. LiAlH₄, Anhydrous Ether2. H₂O (workup) | (R)-2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propan-1-ol |
Selective Deprotection of the Boc Group and Amine Reactivity
The Boc group is a crucial protecting group for the amine functionality, valued for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions. organic-chemistry.org
Alternative Deprotection Strategies (e.g., radical cation catalysis)
For substrates sensitive to strong acids, alternative deprotection methods have been developed. A notable strategy involves catalysis by a triarylamminium radical cation, such as tris(4-bromophenyl)amminium hexachloroantimonate, commonly known as "Magic Blue" (MB•+). nih.govorganic-chemistry.orgacs.orgwikipedia.org This method facilitates the cleavage of the Boc group under mild, neutral conditions. nih.gov The reaction is performed in the presence of a silane, like triethylsilane, which accelerates the process. nih.govacs.org The proposed mechanism suggests that MB•+ catalyzes the activation of the Si-H bond, leading to the deprotection of the tert-butyl group without the need for strong acids, high temperatures, or transition metals. nih.govacs.org This approach is compatible with other functional groups, including esters. nih.gov
Stereochemical Stability and Epimerization Studies of the D-Chiral Center
The stereochemical integrity of the α-carbon is critical in the application of chiral amino acid derivatives. The D-configuration of this compound is susceptible to epimerization (conversion to its L-enantiomer), particularly under basic conditions. thieme-connect.de The primary mechanism for this loss of stereochemical purity is through the abstraction of the α-proton by a base. nih.gov This deprotonation generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of D and L isomers, a process known as racemization. nih.gov Phenylalanine derivatives are recognized as being susceptible to this side reaction.
A second pathway for racemization, known as oxazolone (B7731731) formation, can occur if the carboxyl group is activated (e.g., during peptide coupling), but is less relevant for the stable ethyl ester. nih.govnih.govacs.org Therefore, reactions conducted under basic conditions, such as saponification, must be carefully controlled (e.g., by using mild bases and low temperatures) to minimize the risk of epimerization. nih.gov Acidic conditions, such as those used for Boc deprotection, are generally considered to be less prone to causing racemization of the α-center.
Applications As a Synthetic Intermediate and Chiral Scaffold in Research
Construction of Complex Chiral Molecules and Analogues
The presence of a chiral center and a functionalizable aromatic ring allows this compound to serve as a foundational element in the synthesis of intricate molecular architectures.
While direct incorporation of Boc-4-bromo-D-phenylalanine ethyl ester into the total synthesis of natural products is not extensively documented in readily available literature, its utility can be inferred from the synthesis of natural products containing similar halogenated amino acid residues. The bromo-substituent can act as a handle for late-stage functionalization or as a key component for intramolecular cyclizations to form complex ring systems characteristic of many natural products. The chemical stability of the Boc and ethyl ester groups ensures compatibility with a wide range of reaction conditions commonly employed in multi-step syntheses. The fragmentation of complex natural products to yield unique chiral building blocks for recombination is a known strategy, and functionalized amino acids like this ester fit well within this paradigm of creating novel structures. rsc.org
The carbon-bromine bond in this compound is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, making it an excellent precursor for advanced organic scaffolds. A prime example is its potential use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This reaction would allow for the linkage of the phenylalanine core to a wide array of boronic acids or esters, generating biaryl structures. These biaryl-containing amino acids are privileged scaffolds in medicinal chemistry, often mimicking key interactions in biological systems.
For instance, the synthesis of novel benzoxaborole-containing phenylalanine analogues, which are of interest as potential boron delivery agents, can be envisioned starting from bromo-phenylalanine derivatives. nih.gov The Suzuki coupling provides a reliable method for constructing these complex scaffolds.
Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions with this compound
| Coupling Partner | Catalyst System | Resulting Scaffold | Potential Application |
| Phenylboronic acid | Pd(PPh₃)₄, Base | Biphenylalanine derivative | Peptidomimetics, receptor ligands |
| Heterocyclic boronic acid | PdCl₂(dppf), Base | Heteroaryl-phenylalanine derivative | Enzyme inhibitors, molecular probes |
| Alkynylboronate ester | Pd(OAc)₂, Ligand | Alkynyl-phenylalanine derivative | Click chemistry, bioconjugation |
This reactivity allows chemists to move beyond simple peptides and construct novel, rigidified structures with tailored three-dimensional shapes and functionalities.
Design and Synthesis of Peptidomimetics and Non-Natural Peptides
The incorporation of non-natural amino acids is a cornerstone of modern peptide science, aiming to overcome the limitations of natural peptides, such as poor stability and low bioavailability. This compound is a key player in this field.
This compound is well-suited for use in Solid-Phase Peptide Synthesis (SPPS), particularly following the Boc/Bzl protection strategy. In this method, the Boc group serves as a temporary N-terminal protecting group, which can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid), while the more stable side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a stronger acid.
The synthesis of novel peptides using unusual amino acids is a common strategy to enhance biological activity or stability. nih.gov The ester functionality of the title compound allows for its initial coupling to a resin, or it can be saponified to the corresponding carboxylic acid for solution-phase or further solid-phase couplings.
Table 2: Steps for Incorporation using Boc-SPPS
| Step | Procedure | Reagents | Purpose |
| 1. Deprotection | Removal of the N-terminal Boc group from the growing peptide chain on the solid support. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Exposes the free amine for the next coupling step. |
| 2. Neutralization | Neutralization of the resulting ammonium (B1175870) salt. | Diisopropylethylamine (DIPEA) in DCM | Prepares the amine for nucleophilic attack. |
| 3. Coupling | Activation and coupling of the carboxylic acid of Boc-4-bromo-D-phenylalanine to the deprotected amine. | Coupling reagents (e.g., TBTU, HOBt) and DIPEA | Forms the new peptide bond. |
| 4. Capping (Optional) | Acetylation of any unreacted amines. | Acetic anhydride (B1165640), DIPEA | Prevents the formation of deletion sequences. |
This cycle is repeated to elongate the peptide chain. The presence of the bromo-substituent is generally well-tolerated in standard SPPS protocols.
A major application of incorporating halogenated amino acids into peptides is the subsequent formation of cyclic or "stapled" peptides. These constrained structures often exhibit enhanced biological activity, selectivity, and stability compared to their linear counterparts. The bromine atom on the phenylalanine ring of the incorporated residue serves as a reactive handle for intramolecular cyclization.
For example, after peptide synthesis, the bromo-phenylalanine residue can undergo an intramolecular palladium-catalyzed C-H activation or a Suzuki coupling with another appropriately functionalized amino acid in the same peptide chain, such as tryptophan or another borono-phenylalanine. researchgate.net This creates a covalent bridge, locking the peptide into a specific conformation. While many examples utilize iodo-derivatives due to their higher reactivity, bromo-derivatives are also effective. researchgate.net The cyclization can be performed either while the peptide is still attached to the solid support or after cleavage in solution. nih.gov This strategy allows for the creation of novel peptidic topologies that are not accessible with natural amino acids alone. researchgate.netacs.org
The generation of peptide libraries is a powerful tool for drug discovery and the study of protein-protein interactions. nih.gov this compound is an excellent building block for creating diverse combinatorial libraries due to the post-synthetic modification potential of the bromo-substituent. acs.org
A peptide library can be synthesized containing the 4-bromo-D-phenylalanine residue at a specific position. The entire library can then be subjected to a palladium-catalyzed coupling reaction with a variety of boronic acids. This approach, known as diversity-oriented synthesis, allows for the rapid generation of a vast number of structurally related, yet distinct, peptides from a single initial library. Each boronic acid introduces a new chemical entity, dramatically increasing the chemical space explored. This strategy is more efficient than synthesizing each final peptide individually. The use of functionalized building blocks is a key strategy in the construction of combinatorial libraries. rsc.orgacs.org
Development of Chemical Probes and Mechanistic Study Tools (non-clinical)
The structure of this compound is well-suited for the synthesis of sophisticated tools for biochemical and pharmacological research. The aryl bromide is a key functional handle for introducing other chemical moieties through cross-coupling reactions, while the protected amino acid backbone allows for its incorporation into peptide chains.
The bromo-functionalized phenyl ring of the compound is a versatile anchor point for the attachment of reporter groups, such as fluorescent dyes or photo-reactive moieties for affinity labeling. Photoaffinity labeling is a powerful technique to identify and study ligand-receptor interactions within biological systems. nih.gov A general strategy involves a molecule with three key components: a specificity unit that binds to the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag (like biotin) for detection and isolation. nih.gov
While direct synthesis from this compound is not extensively documented in readily available literature, its structure is analogous to starting materials used for creating such probes. For example, the synthesis of a clickable, photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, was achieved starting from 3-(4-bromophenyl)-1-propanol. nih.gov A similar synthetic logic could be applied to this compound, where the bromo position is functionalized to introduce a benzophenone (B1666685) group as the photoreactive moiety.
Furthermore, the aryl bromide can be converted to other functionalities, such as an azide (B81097), which is a versatile group for "click chemistry." This allows for the efficient attachment of fluorescent dyes or other tags. nih.gov For instance, a peptide synthesized with a 4-azido-phenylalanine derivative can be readily tagged with a fluorescent probe for imaging studies. nih.gov
Below is a hypothetical table illustrating the types of probes that could be synthesized from this compound, based on established chemical strategies.
| Probe Type | Synthetic Strategy | Potential Application |
| Photoaffinity Probe | Suzuki-Miyaura coupling of the aryl bromide with a boronic acid derivative of benzophenone. | Covalent labeling and identification of target proteins of a peptide ligand. nih.govnih.gov |
| Fluorescently Tagged Peptide | Conversion of the bromide to an azide via a copper-catalyzed reaction, followed by a click reaction with an alkyne-functionalized fluorophore. | Visualization of peptide localization in cells or tissues using fluorescence microscopy. researchgate.net |
| Biotinylated Affinity Probe | Palladium-catalyzed cross-coupling reaction to attach a biotin-containing linker. | Pull-down assays to isolate and identify binding partners of a peptide. |
In the realm of in vitro enzymology, derivatives of this compound can be used to create probes that help in elucidating enzyme mechanisms. The introduction of this unnatural amino acid into a peptide substrate can provide insights into enzyme-substrate interactions and the catalytic process.
For instance, the bromo-substituent can act as a heavy atom for X-ray crystallography studies, aiding in the phasing of electron density maps to solve the three-dimensional structure of an enzyme-inhibitor complex. The altered electronic properties of the brominated phenyl ring compared to a standard phenylalanine can also probe the sensitivity of an enzyme's active site to electronic changes in the substrate.
Furthermore, the ester functionality of the compound itself can be a target for enzymatic hydrolysis by esterases. Fluorescent probes for enzymes like carboxylesterases have been developed using ester derivatives that release a fluorescent molecule upon cleavage. nih.gov By incorporating a fluorophore that is quenched and then released upon hydrolysis of the ethyl ester, probes based on this compound could be designed to study esterase activity.
| Probe Application | Design Principle | Information Gained |
| Crystallographic Probe | Incorporation of the bromo-phenylalanine residue into a peptide inhibitor of a target enzyme. | High-resolution structural information of the enzyme's active site and binding mode. |
| Mechanistic Substrate Analog | Use in a peptide sequence to study how the electronic perturbation of the bromine atom affects enzyme kinetics (e.g., k_cat, K_m). | Understanding of the electronic requirements of the enzyme's catalytic mechanism. |
| Fluorogenic Esterase Substrate | Modification to include a fluorophore that is unquenched upon hydrolysis of the ethyl ester. | Real-time measurement of esterase activity in vitro. nih.gov |
Methodologies for Chemical Library Synthesis and Diversification
The generation of chemical libraries is a cornerstone of modern drug discovery, allowing for the screening of thousands of compounds to identify new bioactive molecules. nih.gov this compound is an excellent scaffold for such endeavors due to its suitability for both parallel synthesis and diversity-oriented synthesis.
Parallel synthesis involves the simultaneous creation of a large number of compounds in a systematic way. The aryl bromide of this compound is a key functional group for this purpose, as it can participate in a variety of robust and high-yielding cross-coupling reactions.
Using multi-well plates, the compound can be reacted with a diverse array of boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling) to generate a library of compounds, each with a unique substitution at the 4-position of the phenyl ring. High-throughput screening of these libraries can then be performed to identify compounds with desired biological activities. nih.govnih.gov
The workflow for such a parallel synthesis could be as follows:
Dispensing this compound into the wells of a microtiter plate.
Adding a different coupling partner (e.g., a unique boronic acid) and the necessary catalyst and reagents to each well.
Incubating the plate under conditions that promote the reaction.
High-throughput purification and subsequent screening of the resulting library of compounds.
Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse molecules, often inspired by natural products. researchgate.netclockss.org this compound can serve as a starting point for DOS strategies by leveraging its multiple reactive sites.
The aryl bromide allows for the introduction of complexity through cross-coupling reactions. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be acylated, alkylated, or used in other amine-specific chemistries to build upon the molecular scaffold. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides.
A DOS strategy might involve a branching pathway where, after an initial modification at the aryl bromide, the molecule is split into several pools. In one pool, the Boc group is removed and the resulting amine is reacted with a set of isocyanates. In another pool, the ethyl ester is hydrolyzed and the resulting acid is coupled with a library of alcohols. This approach allows for the rapid generation of a wide range of molecular architectures from a single starting material. clockss.org
| Diversification Point | Chemical Transformation | Resulting Functionality | Library Type |
| Aryl Bromide | Suzuki-Miyaura Coupling | Bi-aryl system | Varied R-groups on the second aryl ring |
| Amine (after Boc deprotection) | Acylation with diverse acyl chlorides | Amides | Varied acyl side chains |
| Ester | Saponification followed by amide coupling | Amides | Varied amine substituents |
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the chemical and stereochemical purity of "Boc-4-bromo-D-phenylalanine ethyl ester". These techniques separate the target compound from impurities, starting materials, and its corresponding enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral molecules like "this compound". This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.
The determination of enantiomeric excess for phenylalanine derivatives is frequently accomplished using polysaccharide-based chiral columns, such as Chiralpak® and Chiralcel® series. nih.govwiley-vch.de For instance, the separation of similar N-protected phenylalanine derivatives has been successfully achieved on columns like Daicel Chiralcel OD-H and Daicel Chiralcel IA. nih.gov The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane or n-heptane and a polar alcohol such as isopropanol. nih.govwiley-vch.de The precise ratio of these solvents is optimized to achieve baseline separation between the enantiomers. Detection is commonly performed using a UV detector, as the phenyl group in the molecule is a strong chromophore. wiley-vch.de In a representative method for a related compound, an N-(diphenylmethylene) derivative of a brominated phenylalanine, a Daicel Chiralcel OD-H column was used with a mobile phase of n-hexane/isopropanol (95:5) at a flow rate of 0.5 mL/min, allowing for the successful resolution of the enantiomers. nih.gov
| Parameter | Typical Conditions for Phenylalanine Derivatives |
| Stationary Phase (Column) | Daicel Chiralcel OD-H, Chiralpak AD-H, CHIRALPAK ZWIX(+) nih.govwiley-vch.dehplc.eu |
| Mobile Phase | n-hexane/isopropanol (e.g., 98:2, 95:5), n-heptane/iPrOH (97.5:2.5) nih.govwiley-vch.de |
| Flow Rate | 0.5 - 1.0 mL/min nih.govwiley-vch.de |
| Detection | UV (e.g., 210 nm, 254 nm) wiley-vch.dewaters.com |
| Temperature | Ambient or controlled (e.g., 40 °C) waters.com |
This table presents typical starting conditions for method development based on published separations of similar compounds. Actual parameters for "this compound" would require specific optimization.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While "this compound" itself has low volatility due to its molecular weight and polar functional groups, GC is highly relevant for monitoring the purity of volatile starting materials or for analyzing volatile derivatives of the final compound or its intermediates. nih.gov
Amino acids are not inherently volatile and require derivatization to be analyzed by GC. nih.govchromforum.org Common derivatization strategies involve esterification of the carboxylic acid group and acylation of the amino group to create a more volatile and thermally stable molecule. For instance, a two-step procedure involving esterification with methanolic HCl followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) is a well-established method for preparing amino acids for GC-MS analysis. nih.gov In the context of synthesizing "this compound," GC could be used to check the purity of a volatile precursor, such as a bromo-substituted toluene (B28343) or a simple ester, before it is incorporated into the main structure. The choice of GC column is critical, with popular phases like the 5% phenyl-methylpolysiloxane (e.g., ZB-5) being effective for separating a wide range of derivatized amino acids. researchgate.net
Spectroscopic Methods for Structural Elucidation of Synthetic Products
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of "this compound". Each method provides a unique piece of the structural puzzle, and together they offer a complete molecular portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of "this compound".
¹H NMR: The proton NMR spectrum would exhibit characteristic signals for each type of proton in the molecule. Key expected resonances include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group. nih.gov The ethyl ester group would show a quartet around 4.1-4.2 ppm (–O–CH₂–) and a triplet around 1.2 ppm (–CH₃). The protons on the phenyl ring would appear as two distinct doublets in the aromatic region (approximately 7.0-7.5 ppm) due to the para-bromo substitution. The diastereotopic methylene (B1212753) protons (β-CH₂) adjacent to the aromatic ring would likely appear as a multiplet, as would the α-CH proton. wiley-vch.denih.gov
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms. Expected signals would include those for the carbonyls of the ester and carbamate (B1207046) (~172 ppm and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the aromatic ring, with the carbon attached to the bromine atom appearing at a distinct chemical shift. wiley-vch.deresearchgate.net The carbons of the ethyl group and the aliphatic backbone (α- and β-carbons) would also be clearly visible. mdpi.com
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments. COSY would show correlations between coupled protons (e.g., between the α-CH and β-CH₂ protons), while HSQC would correlate each proton with its directly attached carbon atom, providing definitive structural confirmation.
| Group | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28 |
| Boc (Quaternary C) | - | ~80 |
| Boc (C=O) | - | ~155 |
| Ethyl (CH₃) | ~1.2 (t, 3H) | ~14 |
| Ethyl (CH₂) | ~4.1 (q, 2H) | ~61 |
| Ester (C=O) | - | ~172 |
| α-CH | ~4.4 (m, 1H) | ~55 |
| β-CH₂ | ~3.1 (m, 2H) | ~38 |
| Aromatic CH | ~7.1 (d, 2H), ~7.4 (d, 2H) | ~129-132 |
| Aromatic C-Br | - | ~121 |
| Aromatic C-CH₂ | - | ~136 |
This table presents predicted chemical shifts based on data for structurally similar compounds. wiley-vch.denih.govresearchgate.net Actual values may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental composition. For "this compound" (formula: C₁₆H₂₂BrNO₄), HRMS would confirm the presence and ratio of all atoms. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. The isotopic pattern created by the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum, showing two major peaks separated by two mass units. nih.gov
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural components.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretch | ~3300-3400 nih.gov |
| C-H (Aliphatic) | Stretch | ~2850-3000 nih.gov |
| C=O (Ester) | Stretch | ~1735-1750 nih.gov |
| C=O (Carbamate) | Stretch | ~1680-1710 nih.gov |
| C=C (Aromatic) | Stretch | ~1460-1600 nih.gov |
| C-O (Ester/Carbamate) | Stretch | ~1160-1250 nih.gov |
This table presents characteristic IR absorption frequencies based on data for similar compounds. nih.govresearchgate.netchemicalbook.com The exact positions can be influenced by the molecular environment.
The presence of strong absorption bands for the two carbonyl groups (ester and carbamate) and the N-H stretch of the carbamate are particularly diagnostic for confirming the structure. nih.gov
X-ray Crystallography for Absolute Stereochemistry Confirmation
X-ray crystallography stands as an unequivocal technique for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides detailed information on bond lengths, bond angles, and torsional angles, culminating in the elucidation of the absolute stereochemistry of a chiral molecule. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded and analyzed. Through complex mathematical transformations, this diffraction data is converted into a three-dimensional electron density map, from which the precise spatial coordinates of each atom can be determined.
In the context of substituted amino acid derivatives, such as those related to phenylalanine, confirming the absolute configuration at the chiral alpha-carbon is of paramount importance for their intended applications in fields like peptide synthesis and drug design. For "this compound," the 'D' designation refers to the specific spatial arrangement of the substituents around the chiral center. X-ray crystallography can definitively confirm this D-configuration by determining the absolute structure of the molecule.
While the specific crystallographic data for "this compound" is not publicly available in crystallographic databases, the analysis of closely related structures provides a clear illustration of the methodology and the nature of the expected findings. For instance, the crystal structure of "ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate" has been determined by X-ray diffraction, and its crystallographic data offers insight into the structural parameters of a molecule containing both a 4-bromophenyl group and an ethyl ester moiety. researchgate.net
The determination of the absolute configuration is often achieved through the use of anomalous dispersion. When the X-ray wavelength is near an absorption edge of a heavy atom present in the molecule, such as the bromine atom in this case, the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. The analysis of these differences, quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration.
The research findings derived from an X-ray crystallographic analysis are comprehensive. They include the precise three-dimensional coordinates of all atoms in the crystal, allowing for the visualization of the molecular conformation. Key geometric parameters, such as the bond lengths of the carbon-bromine bond, the carbonyl groups, and the various bonds within the phenyl ring and the ester group, are determined with high precision. Furthermore, the analysis reveals the intermolecular interactions that govern the crystal packing, such as hydrogen bonds and van der Waals forces. In the case of a bromo-substituted compound, halogen bonding interactions may also be observed. researchgate.net These interactions are crucial for understanding the solid-state properties of the material.
Below is a representative table of the kind of crystallographic data that would be obtained from such an analysis. Please note, this data is for the related compound "ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate" and is presented here for illustrative purposes. researchgate.net
Interactive Data Table: Crystallographic Data for a Related Compound
| Parameter | Value |
| Compound Name | ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate |
| Chemical Formula | C15H20BrNO2 |
| Molecular Weight | 326.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 11.8746(6) Åb = 12.2023(5) Åc = 13.7760(6) Åα = 97.557(3)°β = 110.520(2)°γ = 113.866(2)° |
| Volume | 1620.20(14) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.337 Mg/m³ |
The detailed research findings would further elaborate on the conformation of the molecule, including the dihedral angles between the phenyl ring and the rest of the molecule, and the planarity of the peptide bond surrogate. The analysis would also detail the hydrogen bonding network within the crystal, specifying the donor and acceptor atoms and the corresponding distances and angles. researchgate.net Such a comprehensive structural report is invaluable for understanding the molecule's intrinsic properties and its behavior in a solid-state environment.
Computational and Theoretical Investigations in Organic Chemistry
Molecular Modeling and Conformational Analysis of the Compound and its Derivatives
Molecular modeling techniques are pivotal in exploring the three-dimensional structure and dynamic behavior of Boc-4-bromo-D-phenylalanine ethyl ester and its derivatives. These methods allow for the characterization of the potential energy surface, identification of stable conformers, and understanding the subtle interactions that govern its behavior in various chemical environments.
Computational studies on related N-Boc-protected amino acids and phenylalanine analogs have revealed that the peptide backbone can adopt various conformations, with some being energetically favored over others. cnr.itnih.gov The exploration of this energy landscape, often performed using molecular mechanics force fields or more accurate quantum mechanical methods, helps in identifying the global and local energy minima, which correspond to the most stable conformations. For instance, studies on phenylalanine analogs have shown that the bulky nature of substituents can impose significant conformational constraints on the peptide backbone and the orientation of the phenyl ring. nih.gov In the case of this compound, the interplay between the steric bulk of the Boc group, the ethyl ester, and the bromo-substituted phenyl ring will dictate the preferred dihedral angles (φ and ψ) of the amino acid backbone.
The energy landscape perspective suggests that molecules can exist in multiple, interconverting conformations, with the relative populations of these states determined by their free energies. frontiersin.orgnih.gov Understanding this landscape is crucial, as the reactivity and biological activity of the molecule are often tied to a specific conformational state.
| Dihedral Angle | Description | Expected Influence on Conformation |
|---|---|---|
| Φ (phi) | C'-N-Cα-C' | Influenced by the steric hindrance of the Boc protecting group. |
| Ψ (psi) | N-Cα-C'-O | Affected by the size of the ethyl ester group. |
| Χ1 (chi1) | N-Cα-Cβ-Cγ | Determines the orientation of the 4-bromophenyl side chain. |
The D-configuration of this compound is a critical feature that dictates its interactions with other chiral molecules, such as enzymes or chiral catalysts. Computational modeling can simulate these interactions, providing insights into the principles of chiral recognition.
Studies on chiral fluorescent sensors for phenylalanine enantiomers have demonstrated that even subtle differences in the spatial arrangement of functional groups can lead to significant differences in binding affinity and spectroscopic response. nih.gov In the context of catalysis, the precise fit of the D-amino acid derivative into the active site of a catalyst is essential for enantioselective transformations. Molecular docking simulations can predict the binding mode of the substrate to a catalytic site, highlighting the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that contribute to the stability of the complex.
For example, when used in peptide synthesis, the D-conformation will influence the secondary structure of the resulting peptide. Computational studies on diphenylalanine have shown that the chirality of the constituent amino acids determines the morphology and self-assembly of peptide nanostructures. nih.govmdpi.com Similarly, the interaction of this compound with a chiral catalyst during a cross-coupling reaction would involve the formation of a diastereomeric intermediate, and the energy difference between these intermediates would determine the enantioselectivity of the reaction.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. These calculations can map out the entire reaction pathway, identify transition states, and provide quantitative predictions of reaction rates and selectivities.
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allow for the facile introduction of new carbon-carbon bonds at the 4-position of the phenyl ring. mdpi.com
Computational studies on Suzuki-Miyaura reactions involving aryl bromides have provided a detailed understanding of the catalytic cycle, which generally proceeds through three key steps:
Oxidative Addition: The initial step involves the reaction of the palladium(0) catalyst with the aryl bromide, in this case, the bromophenyl moiety of the amino acid derivative, to form a palladium(II) intermediate. DFT calculations can model the geometry and energy of the transition state for this step.
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. Computational studies have shown that this step is generally facile. mit.edu
DFT studies on similar systems have highlighted the importance of the ligand on the palladium center and the nature of the base in influencing the efficiency of the reaction. nih.gov For this compound, the electronic properties of the Boc-protected amino acid backbone could also play a role in modulating the reactivity of the palladium catalyst.
Quantum chemical calculations can go beyond mechanistic elucidation and provide quantitative predictions of reactivity and selectivity. By calculating the activation energies for competing reaction pathways, it is possible to predict the major product of a reaction under a given set of conditions.
For instance, in the context of cross-coupling reactions, DFT can be used to assess the relative reactivity of different aryl halides. The calculated bond dissociation energies of the carbon-bromine bond in this compound can provide a measure of its susceptibility to oxidative addition. Furthermore, molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule, can be used to predict sites of electrophilic and nucleophilic attack. nih.gov
In a study on the Suzuki-Miyaura coupling of 2,5-dibromo-3-methylthiophene, DFT calculations were used to rationalize the observed regioselectivity, where the bromo group at the 5-position was found to be more reactive. nih.gov Similar computational approaches could be applied to predict the reactivity of this compound in various transformations and to understand the factors that control selectivity.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Activation Energy (ΔG‡) | The free energy barrier for a chemical reaction. | Allows for the prediction of reaction rates and comparison of competing pathways. |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for chemical reactions. |
In Silico Design for Novel Derivatives and Synthetic Strategies
Computational chemistry is not only a tool for understanding existing molecules but also a powerful engine for the design of novel compounds with tailored properties. By leveraging our understanding of structure-activity relationships, it is possible to design new derivatives of this compound for a wide range of applications.
Furthermore, computational methods can aid in the development of new synthetic strategies. By modeling reaction pathways and predicting the outcomes of different reaction conditions, chemists can optimize synthetic routes to be more efficient and selective. For example, in silico screening of different catalysts and ligands for cross-coupling reactions can identify the most promising candidates for experimental investigation, thereby accelerating the discovery of new and improved synthetic methodologies. The design of protein building blocks is another area where computational methods are making a significant impact, allowing for the creation of novel protein structures with desired functions. nih.govslideshare.net
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The chemical industry's shift towards sustainability is driving research into greener synthetic routes for valuable intermediates like Boc-4-bromo-D-phenylalanine ethyl ester. Future efforts will likely focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.
Key areas of research include:
Solvent Replacement: Traditional peptide synthesis often relies on solvents like dichloromethane (B109758) and dimethylformamide, which have significant toxicity and environmental concerns. smolecule.com Research into replacing these with more benign alternatives, such as propylene (B89431) carbonate, is a critical step forward. smolecule.com The adoption of greener solvents for the synthesis and purification steps involving Boc-protected amino acid esters is a major goal. smolecule.com
Biocatalysis: Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive green alternative. Enzymes such as L-acylase can be used for the resolution of racemic amino acid mixtures, selectively transforming one enantiomer and allowing for the easy separation of the desired D-isomer. nii.ac.jp Future work could develop specific enzymes optimized for the synthesis or modification of this particular compound, reducing the reliance on traditional chemical protecting groups and reagents.
Atom Economy: Synthetic strategies will be refined to maximize the incorporation of starting materials into the final product. This includes exploring catalytic processes that avoid stoichiometric waste. For instance, developing catalytic methods for the selective deprotection of the Boc group while leaving the ethyl ester intact is an area of interest. lnpu.edu.cn
Exploration of Photocatalytic and Electrocatalytic Transformations
The bromine atom on the phenyl ring of this compound is a versatile chemical handle for a variety of cross-coupling reactions. Photocatalysis and electrocatalysis are emerging as powerful, mild, and highly controllable methods to activate this functionality, paving the way for novel derivatives.
Electrochemical Cross-Coupling: Nickel-catalyzed electrochemical methods have shown great promise for forging new carbon-carbon bonds. acs.org These reactions can couple aryl bromides with a wide range of partners, including alkyl halides and α-chloroesters, under mild, redox-neutral conditions. acs.orgdiva-portal.org This approach avoids the need for stoichiometric metal reductants and provides a more environmentally friendly pathway to complex unnatural amino acids. acs.orgresearchgate.net Research is ongoing to broaden the scope of these reactions, including their application in late-stage functionalization. diva-portal.org
Photoredox Catalysis: Light-driven reactions offer another avenue for derivatization. Photoinduced processes can generate radicals under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. d-nb.info For example, photoredox-catalyzed Giese additions could be used to introduce novel alkyl groups at the aryl bromide position. d-nb.info
Carbonylation Reactions: Palladium-catalyzed carbonylation of aryl halides is a well-established method for producing esters and amides. jsynthchem.com Applying this to this compound could yield a new class of derivatives where the bromine is replaced by a carbonyl-linked moiety, further expanding its utility in peptide and materials synthesis. jsynthchem.com
| Transformation Type | Catalyst System | Potential Application for this compound | Research Focus |
| Electrocatalysis | Nickel / Chiral Ligands | Enantioselective cross-coupling to form C(sp²)-C(sp³) bonds. acs.orgdiva-portal.org | Developing methods for late-stage functionalization and synthesis of complex amino acids. diva-portal.orgresearchgate.net |
| Photocatalysis | Photoredox Catalysts | Photoinduced Giese additions to introduce diverse functional groups. d-nb.info | Creating libraries of unnatural amino acids for drug discovery. d-nb.info |
| Carbonylation | Palladium / Fe3O4@APPA | Conversion of the aryl bromide to esters or amides. jsynthchem.com | Simplifying synthetic routes to complex organic molecules and N-capped amino acids. jsynthchem.com |
Integration into Automated and Robotics-Driven Synthesis Platforms
The synthesis of peptides and other complex molecules is increasingly benefiting from automation, which enhances reproducibility, speed, and the ability to create large libraries of compounds. This compound is an ideal candidate for incorporation into these next-generation platforms.
Automated Flow Synthesis: Automated flow chemistry platforms have demonstrated the ability to synthesize proteins and peptides with high fidelity, even incorporating unnatural amino acids. nih.govchemrxiv.org Integrating this compound into such systems would allow for its rapid and efficient inclusion into custom peptide sequences, facilitating research into protein structure and function. nih.gov
Robotic High-Throughput Experimentation: Robotic platforms, such as the e-Hive system, are being used to rapidly screen and optimize reaction conditions for complex transformations like electrocatalytic cross-couplings. researchgate.net This technology can accelerate the discovery of new derivatization methods for this compound, enabling the synthesis of large libraries of novel amino acids for screening in drug discovery and materials science. researchgate.netd-nb.info
Solid-Phase Peptide Synthesis (SPPS): The compound is well-suited for use in automated SPPS, the workhorse of peptide synthesis. beilstein-journals.org Future research will focus on optimizing coupling and deprotection protocols for this and other sterically hindered or hydrophobic unnatural amino acids to improve yields and purity in automated processes. beilstein-journals.orgresearchgate.net
Novel Applications in Materials Science and Supramolecular Chemistry
The unique structural features of halogenated phenylalanine derivatives, including their hydrophobicity and ability to form specific non-covalent interactions, make them highly valuable in materials science. researchgate.net Future research will harness these properties to create novel, self-assembling systems.
Hydrogel Formation: Short peptides containing halogenated phenylalanine have been shown to be effective low molecular weight hydrogelators. acs.org The bromine atom can participate in halogen bonding, a directional interaction that can help drive the self-assembly of peptide fibers into a three-dimensional network capable of trapping water. researchgate.net Future work will explore how the precise placement of this compound within a peptide sequence can control the mechanical properties and stimuli-responsiveness of the resulting hydrogels. acs.orgresearchgate.net
Supramolecular Co-assembly: The principles of "chemistry beyond the molecule" are being used to design complex, ordered nanostructures from simple building blocks. nih.gov Halogenated aromatic groups can engage in complementary quadrupole interactions with non-halogenated aromatic rings, promoting the co-assembly of different peptide components into well-defined fibrils and other nanostructures. nih.gov This opens the door to creating sophisticated biomaterials with tailored chemical and physical properties.
Amyloid Research: Halogenation of the phenylalanine residue has been used as a strategy to modulate the kinetics of amyloid fibril formation. researchgate.net By systematically altering hydrophobicity and aromatic interactions, researchers can gain insight into the fundamental driving forces of protein aggregation, which is relevant to both disease and nanotechnology. researchgate.net
| Research Area | Key Interaction | Potential Material/System | Finding/Application |
| Hydrogelation | Halogen Bonding, Hydrogen Bonding | Self-supporting hydrogels | Control over gel strength and thermal reversibility. acs.orgresearchgate.net |
| Co-assembly | Aromatic Quadrupole Stacking | 1D Fibrils, Nanofiber Networks | Creation of complex nanostructures from simple peptide building blocks. nih.gov |
| Amyloid Formation | Hydrophobic Interactions | Modified NFGAIL peptide variants | Modulation of aggregation kinetics to study self-assembly mechanisms. researchgate.net |
Expanding the Scope of Derivatization for Advanced Chemical Tools
The future utility of this compound will be greatly enhanced by the development of new methods to transform it into a wider array of chemical probes and building blocks. The goal is to move beyond its role as a simple structural component and turn it into a multifunctional tool.
Conversion to Reactive Intermediates: The protected amino acid ester can be converted into other useful intermediates. For example, Claisen condensation reactions can transform N-Boc-protected amino acid esters into α-chloromethylketones. acs.org These ketones are themselves valuable precursors for synthesizing more complex molecules, including enzyme inhibitors. acs.org
Late-Stage Functionalization: The photocatalytic and electrocatalytic methods discussed previously are prime examples of late-stage functionalization, where a complex molecule is modified in the final steps of a synthesis. diva-portal.orgbeilstein-journals.org Applying these techniques to peptides containing this residue would allow for the site-specific introduction of labels, cross-linkers, or other functionalities that would be difficult to incorporate using standard peptide synthesis.
Prodrug Development: Amino acid esters are commonly used in prodrug strategies to improve the physicochemical or pharmacokinetic properties of therapeutic agents. nih.gov While not a direct application for this specific compound, the chemistry involved in creating and cleaving amino acid esters is highly relevant. nih.gov The knowledge gained from derivatizing this building block could inform the design of novel prodrugs containing unnatural amino acids.
Q & A
Basic: What are the key synthetic strategies for Boc-4-bromo-D-phenylalanine ethyl ester in peptide synthesis?
Answer:
The synthesis typically involves three critical steps:
Boc Protection : The α-amino group of 4-bromo-D-phenylalanine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or DMAP) to prevent unwanted side reactions during coupling .
Esterification : The carboxylic acid group is converted to an ethyl ester via acid-catalyzed (e.g., H₂SO₄) reflux with ethanol or using carbodiimide coupling agents (e.g., DCC) for higher yields .
Purification : Crude product is purified via silica gel chromatography or recrystallization, guided by melting point (29–31°C) and boiling point (88–90°C at 0.35 mmHg) data from analogous brominated esters .
Basic: How is this compound characterized to confirm structural integrity?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group presence (δ ~1.4 ppm for tert-butyl) and ethyl ester signals (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₅H₁₈N₂O₄ for Boc-l-4-cyanophenylalanine analogs) .
- HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How does the para-bromo substituent influence reactivity in nucleophilic substitution or cross-coupling reactions?
Answer:
The 4-bromo group enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing nature, facilitating Suzuki-Miyaura couplings with boronic acids. However, steric hindrance from the Boc group may reduce reaction rates. Key considerations:
- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water at 80°C .
- Competing Pathways : Bromine may act as a leaving group in SNAr reactions under strong bases (e.g., KOtBu) .
- Data Contradictions : Some studies report lower yields compared to non-brominated analogs, suggesting steric limitations in bulky environments .
Advanced: What methodological considerations are critical when studying this compound’s enzyme inhibition properties?
Answer:
Designing inhibition assays requires:
- Substrate Specificity : Test against chymotrypsin-like serine proteases (e.g., α-chymotrypsin) due to structural similarity to phenylalanine-derived inhibitors .
- Kinetic Analysis : Measure kinact/Ki ratios to assess inactivation efficiency. For example, ethyl ester analogs achieve kinact/Ki > 600,000 M⁻¹s⁻¹ via acyl-enzyme intermediate stabilization .
- Controls : Include non-brominated and L-isomer analogs to isolate electronic and stereochemical effects .
Advanced: How can synthesis yields be optimized under varying catalytic conditions?
Answer:
A factorial design approach evaluates variables:
Basic: What storage conditions are recommended for this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent ester hydrolysis .
- Light Sensitivity : Protect from UV light due to the bromoaryl group’s photosensitivity .
- Safety : Follow R36/37/38 guidelines (irritant) and use S26-36 precautions (eye/skin protection) during handling .
Advanced: How does stereochemistry (D-configuration) affect biological activity in peptide models?
Answer:
The D-phenylalanine backbone confers resistance to proteolytic degradation, extending half-life in vivo. However, it may reduce binding affinity to mammalian enzymes optimized for L-isomers. Key studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
